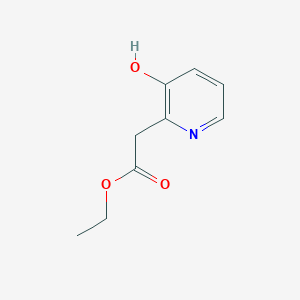

2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

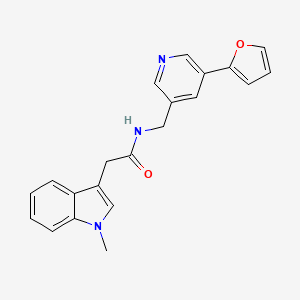

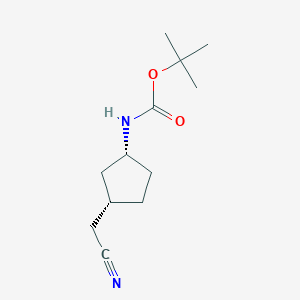

The compound “2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely contain a benzothiazole core, with a methylsulfonyl group attached to one of the carbon atoms in the benzene ring, and a trimethyl group attached to the nitrogen atom in the thiazole ring .Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit both hydrophobic and hydrophilic properties .Scientific Research Applications

Electrophysiological Activity

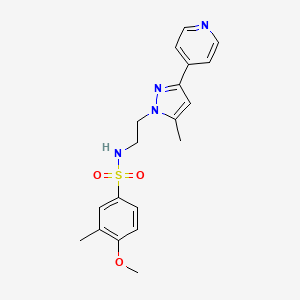

A study highlights the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to 2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. These compounds demonstrated potential in vitro activity in Purkinje fiber assays, comparable to certain class III agents used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Applications

Research on pro-apoptotic indapamide derivatives, which are structurally related to 2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide, has been conducted. These derivatives demonstrated significant anticancer activity against melanoma cell lines, indicating the potential use of similar compounds in oncology (Yılmaz et al., 2015).

Heterocycle Synthesis

A study describes the synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in various fields of chemistry and pharmacology (Darweesh et al., 2016).

Antimicrobial and Antifungal Properties

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to the compound , has shown sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans (Sych et al., 2019).

Antimalarial and Potential COVID-19 Applications

N-(phenylsulfonyl)acetamide derivatives, structurally similar to the compound of interest, have been investigated for their antimalarial activity. Moreover, these compounds were studied for their potential application against COVID-19 (Fahim & Ismael, 2021).

Pharmacological Screening

Synthesis of various substituted benzothiazoles, including sulphonamido quinazolinyl imidazole, was conducted for biological and pharmacological screening. These compounds were tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-11-9-12(2)16-14(10-11)20(3)18(24-16)19-17(21)13-7-5-6-8-15(13)25(4,22)23/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLYDVXVHMUOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

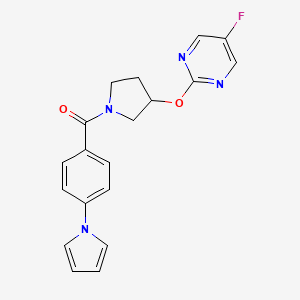

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)

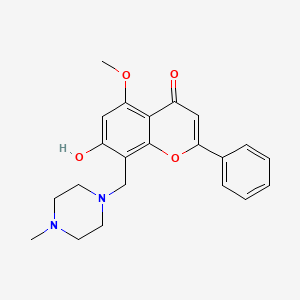

![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)

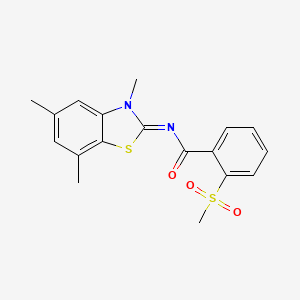

![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)